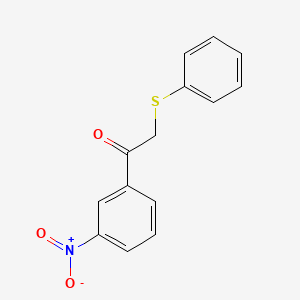![molecular formula C21H23ClN2O3S B4232534 N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4232534.png)
N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide
説明
N-bicyclo[2.2.1]hept-2-yl-4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and later for the treatment of hepatocellular carcinoma.
作用機序
Sorafenib exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. It inhibits the RAF/MEK/ERK pathway by binding to the ATP-binding site of RAF kinases and preventing their activation. It also inhibits the VEGFR pathway by binding to the ATP-binding site of VEGFR and preventing its activation. Additionally, Sorafenib inhibits the PDGFR pathway by binding to the ATP-binding site of PDGFR and preventing its activation.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis and inhibits tumor cell proliferation by inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib also inhibits the formation of new blood vessels by targeting the VEGFR pathway, which is necessary for the growth and survival of tumor cells.
実験室実験の利点と制限
Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, Sorafenib also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent results. Additionally, Sorafenib has been shown to have off-target effects on other kinases, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of Sorafenib. One potential area of research is the development of new Sorafenib derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of biomarkers that can predict patient response to Sorafenib treatment. Additionally, Sorafenib could be combined with other therapies to improve its efficacy in cancer treatment. Finally, Sorafenib could be studied in other disease contexts beyond cancer, such as cardiovascular disease and inflammation.
科学的研究の応用
Sorafenib has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to inhibit multiple signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. Sorafenib has also been shown to induce apoptosis and inhibit tumor cell proliferation.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-24(28(26,27)19-10-6-17(22)7-11-19)18-8-4-15(5-9-18)21(25)23-20-13-14-2-3-16(20)12-14/h4-11,14,16,20H,2-3,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKIDNDXYJPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)

![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-6'-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4232480.png)
![1,1'''-diacetyltrispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4232486.png)
![2-chloro-5-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4232502.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4232510.png)
![2-{4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4232520.png)
![2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4232526.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4232538.png)
![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4232549.png)
![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)methanesulfonamide](/img/structure/B4232553.png)
![3-iodo-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4232559.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4232561.png)